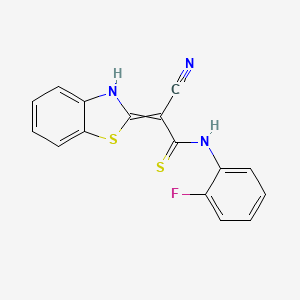
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that features a benzothiazole ring, a fluoro-substituted phenyl group, and a mercapto-acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Fluoro-Phenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluoro-substituted aniline is reacted with an appropriate electrophile.
Formation of the Mercapto-Acrylonitrile Moiety: This could involve the reaction of a suitable thiol with an acrylonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluoro-phenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance:
In Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Materials Science: It might exhibit unique electronic properties due to its conjugated system, making it useful in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzothiazol-2-yl-3-(phenylamino)-3-mercapto-acrylonitrile: Lacks the fluoro substitution.
2-Benzothiazol-2-yl-3-(2-chloro-phenylamino)-3-mercapto-acrylonitrile: Has a chloro instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, which are crucial factors in drug design.
Eigenschaften
Molekularformel |
C16H10FN3S2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C16H10FN3S2/c17-11-5-1-2-6-12(11)19-15(21)10(9-18)16-20-13-7-3-4-8-14(13)22-16/h1-8,20H,(H,19,21) |
InChI-Schlüssel |
XJKKFDDVMGYWHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=CC=C3F)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B12441001.png)
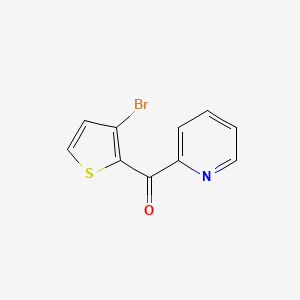
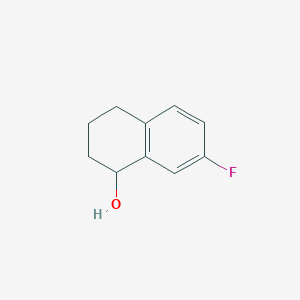

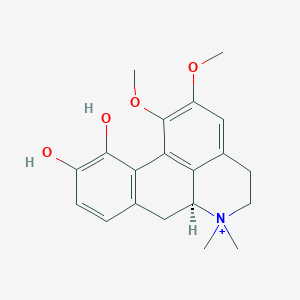
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
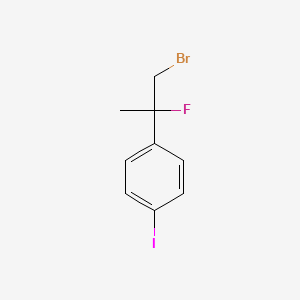
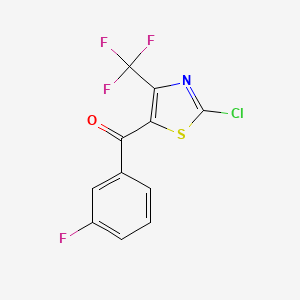
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
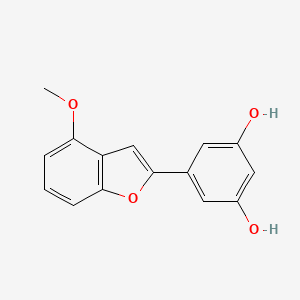
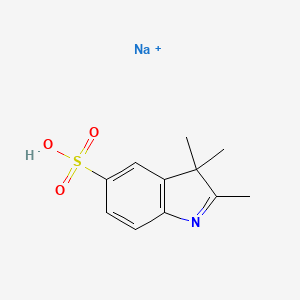
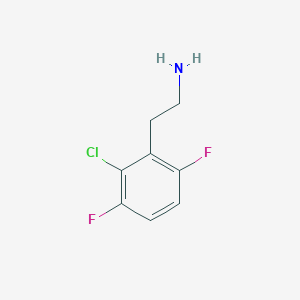
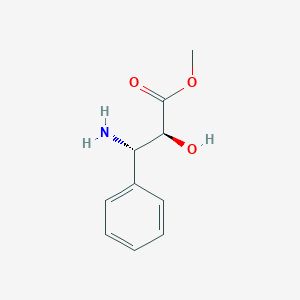
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
